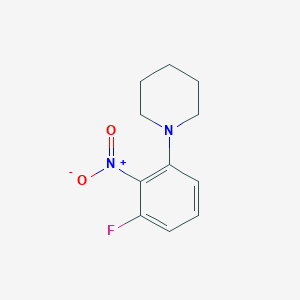
1-(3-Fluoro-2-nitrophenyl)piperidine
Overview
Description
1-(3-Fluoro-2-nitrophenyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is a piperidine derivative, which is commonly used in the synthesis of several biologically active molecules.
Scientific Research Applications
Chemical Reactions and Synthesis
The reaction of piperidine with nitrobenzenes, including those substituted with fluoro groups, typically involves nucleophilic aromatic substitution. This reaction is key for synthesizing various nitro-substituted piperidines, which are important intermediates in chemical synthesis. For instance, piperidine reacts with 1,2,4-trinitrobenzene or o-dinitrobenzene to yield nitro-substituted piperidines. These reactions do not undergo base catalysis and exhibit second-order kinetics, suggesting an addition–elimination mechanism with rapid expulsion of the nitro-group from the intermediate. This mechanism is crucial for understanding the synthesis and reactivity of nitro-substituted piperidines, including "1-(3-Fluoro-2-nitrophenyl)piperidine" (Pietra & Vitali, 1972).
Pharmacophoric Groups in Antipsychotic Agents
Arylcycloalkylamines, such as phenyl piperidines, are recognized for their role as pharmacophoric groups in several antipsychotic agents. The substitution patterns on arylalkyl moieties, including fluoro and nitro groups, can significantly influence the potency and selectivity of these compounds for D2-like receptors. This highlights the importance of specific structural features, including "this compound", in the design and development of new pharmacological agents (Sikazwe et al., 2009).
Biological Activities and Applications
The presence of nitrophenols and their derivatives, including nitro-substituted piperidines, in the environment has been extensively studied due to their potential toxicological effects and transformation into carcinogenic compounds. Research into the environmental fate and biological effects of such compounds is crucial for assessing their safety and potential impacts on human health and the environment. This includes studies on the formation of N-nitroso compounds from nitrophenols under certain conditions, underscoring the importance of understanding the chemical and biological behavior of "this compound" and similar compounds (Lin, 1986).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that piperidine derivatives, such as piperine, have remarkable pharmacological properties and can affect various physiological activities like anti-asthmatic, anti-tumor, immunomodulatory, cytoprotective, and hepatoprotective .
Mode of Action
Piperine, a piperidine alkaloid, has been reported to show antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties might provide the initial framework in managing and alleviating severe disease conditions.
Biochemical Pathways
Piperine has been reported to enhance the bioavailability of certain drugs , suggesting that it may interact with drug-metabolizing enzymes and transporters, thereby affecting their activity and expression.
Pharmacokinetics
Piperine is known to enhance the bioavailability of certain drugs , suggesting that it may influence drug absorption and metabolism.
Result of Action
Piperine has been reported to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that it may have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
1-(3-fluoro-2-nitrophenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-9-5-4-6-10(11(9)14(15)16)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXCRAPSTHMTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



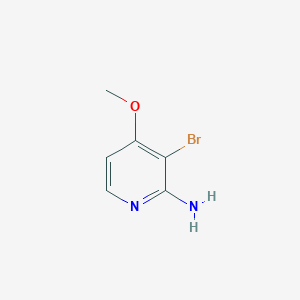
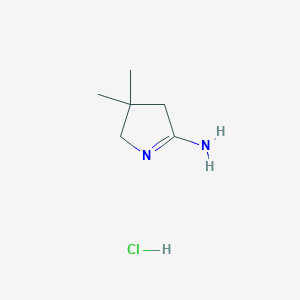



![tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate](/img/structure/B3092620.png)
![Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B3092627.png)
![2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid](/img/structure/B3092639.png)
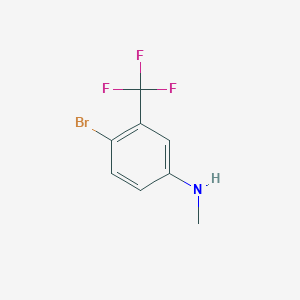
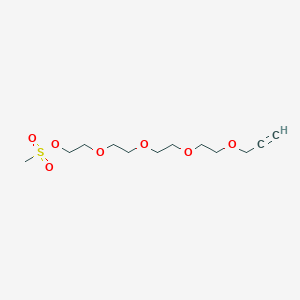

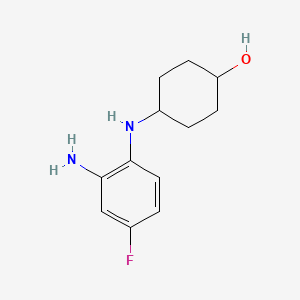
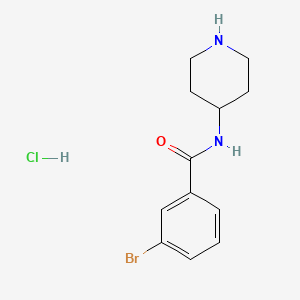
![4,8-Bis(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3092702.png)